3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives are a novel class of heterocyclic small molecules identified through high-throughput screening for potential GLP-1R activators. [, ] These compounds represent a new structural class of GLP-1R agonists and hold promise as potential therapeutic agents for type 2 diabetes. [, ]
3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives are proposed to act as GLP-1R agonists. [, ] This means they bind to and activate the GLP-1R, mimicking the effects of the endogenous ligand, GLP-1. [, ] Activation of the GLP-1R stimulates insulin secretion from pancreatic beta cells and reduces glucagon secretion, thereby lowering blood glucose levels. [, ]
The primary application of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives identified in the abstracts is their potential as therapeutic agents for type 2 diabetes. [, ] This application stems from their ability to act as GLP-1R agonists, stimulating insulin secretion and improving glucose responsiveness. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: